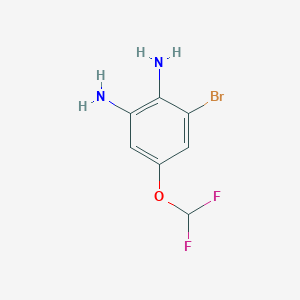
3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine
Descripción general
Descripción
“3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine” is a chemical compound that has been extensively studied in recent years for its promising therapeutic potential. It has a molecular weight of 253.04 g/mol .
Molecular Structure Analysis
The molecular formula of “3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine” is C7H7BrF2N2O . The average mass is 253.044 Da and the monoisotopic mass is 251.970978 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine” include a boiling point of 196-197 °C (lit.) and a density of 1.585 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- 3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine is used in the synthesis of various organometallic and aromatic compounds. For instance, it serves as a starting material for the generation of phenyllithium intermediates, which can be further manipulated to create diverse chemical structures. This is demonstrated in the preparation of 1,2-bis(trimethylsilyl)benzenes, key precursors for benzyne, Lewis acid catalysts, and luminophores (Reus et al., 2012).
Organic Chemistry and Reactions
- In organic chemistry, it plays a role in complex reactions like Diels-Alder cycloadditions and C-H activation reactions. These processes are crucial for constructing functionalized compounds, including those used in catalysis and luminescence studies (Reus et al., 2012).
Luminescent Compounds Synthesis
- The compound is utilized in the synthesis of luminescent complexes. This is evident in the creation of hexanuclear luminescent Zn-Nd complexes using related bromo- and methoxysalicylidene derivatives (Yang et al., 2006).
Crystallography and Structural Analysis
- It also finds application in crystallography for understanding the structure of brominated compounds. Studies on benzene and naphthalene derivatives involving bromo, bromomethyl, and dibromomethyl substituents highlight its role in determining molecular structures and interactions (Kuś et al., 2023).
Advanced Material Synthesis
- In the field of advanced materials, it is used in the synthesis of organosoluble aromatic polyimides, showcasing its versatility in producing polymers with high thermal stability and good solubility in various organic solvents (Liu et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-5-(difluoromethoxy)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O/c8-4-1-3(13-7(9)10)2-5(11)6(4)12/h1-2,7H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAUMVHKXKRMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)
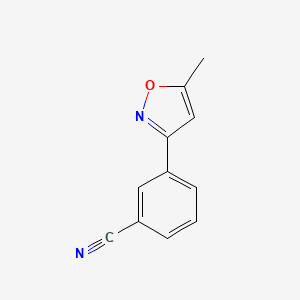
![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435919.png)
![2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1435921.png)
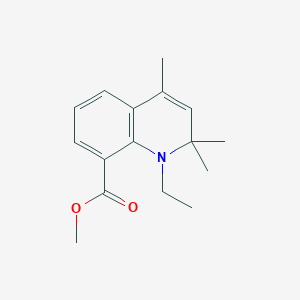
![(R)-methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis((trimethylsilyl)oxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1435924.png)
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435925.png)
![N-[(4-amino-3-chlorophenyl)methyl]acetamide](/img/structure/B1435926.png)
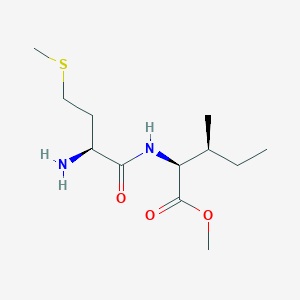
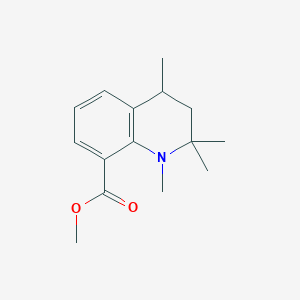
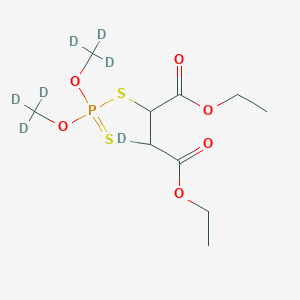
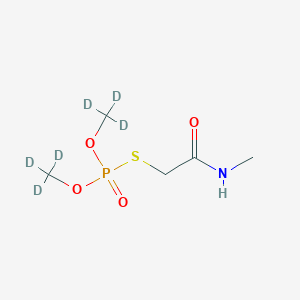
![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1435935.png)
![2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid](/img/structure/B1435938.png)